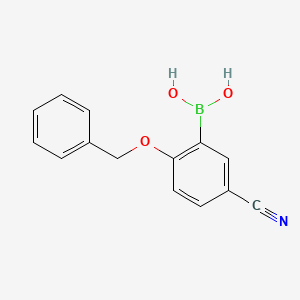
2-(Benzyloxy)-5-cyanophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Benzyloxy)-5-cyanophenylboronic acid” is a type of organoboron compound. It has a molecular formula of C13H13BO3 and an average mass of 228.051 Da . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of strong base reactions, as seen in the protodeboronation of pinacol boronic esters . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could also be relevant .Chemical Reactions Analysis
This compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . It may also undergo reactions involving the benzylic hydrogens of alkyl substituents on a benzene ring .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis :
- Miura and Murakami (2005) developed a [3 + 2] annulation reaction using 2-cyanophenylboronic acid with alkynes or alkenes, which facilitates the creation of substituted indenones or indanones. This synthesis involves the formation of cyclic skeletons through intramolecular nucleophilic addition of an organorhodium(I) species to a cyano group (Miura & Murakami, 2005).
Antimicrobial Activity :
- Adamczyk-Woźniak et al. (2020) synthesized and characterized 5-Trifluoromethyl-2-formylphenylboronic acid, showing its potential as an antimicrobial agent. It displayed moderate action against Candida albicans and higher activity against Aspergillus niger and certain bacteria (Adamczyk-Woźniak et al., 2020).
Cancer Research :
- Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives. They found these compounds to be effective in inducing apoptosis in A2780 ovarian cancer cells, making them promising candidates for anticancer agents (Psurski et al., 2018).
Biological Applications and Drug Delivery :
- Zhang et al. (2013) synthesized phenylboronic acid-functionalized amphiphilic block copolymer micelles with HepG2 cell targetability. These micelles demonstrated the potential for targeted drug delivery to cancer cells (Zhang et al., 2013).
Organometallic Chemistry :
- Adamczyk-Woźniak et al. (2009) provided a comprehensive review on benzoxaboroles, derivatives of phenylboronic acids. They discussed their synthesis, properties, and wide applications, including their use as building blocks in organic synthesis and their potential biological activity (Adamczyk-Woźniak et al., 2009).
Mecanismo De Acción
Target of Action
Boronic acids, such as 2-(benzyloxy)-5-cyanophenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound would interact with its targets through a series of steps . The reaction begins with the oxidative addition where the palladium catalyst donates electrons to form a new Pd-C bond . This is followed by transmetalation, where the boronic acid group of this compound is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as medicinal chemistry, materials science, and synthetic biology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also impact the reaction. Furthermore, factors such as temperature and pH can affect the reaction rate and yield .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-cyano-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSAOIQFJZXGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

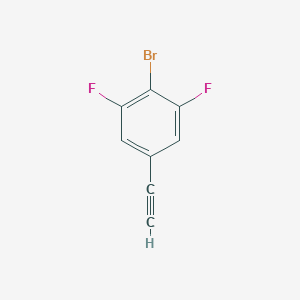
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2583633.png)
![2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide](/img/structure/B2583637.png)
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)
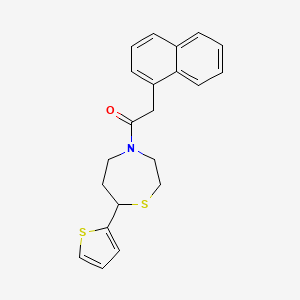
![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2583641.png)
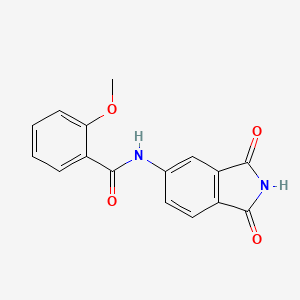

![2,6-dimethoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2583646.png)
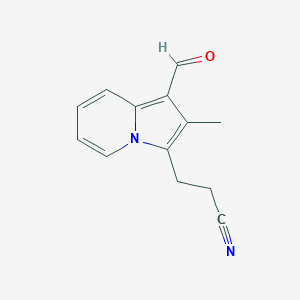

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2583649.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2583653.png)